molecular formula C11H19NO10S2 B098077 2(S)-Hydroxy-3-butenylglucosinolate CAS No. 19237-18-4

2(S)-Hydroxy-3-butenylglucosinolate

Cat. No. B098077
CAS RN: 19237-18-4
M. Wt: 389.4 g/mol
InChI Key: MYHSVHWQEVDFQT-QSKOKFRPSA-N
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Description

2(S)-Hydroxy-3-butenylglucosinolate, commonly known as glucoraphanin, is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. It has gained significant attention in recent years due to its potential health benefits, particularly its role in cancer prevention and treatment.

Scientific Research Applications

Biosynthesis and Metabolic Role

  • Biosynthesis in Brassica Napus : The study by Rossiter, James, and Atkins (1990) explores the biosynthesis of 2-hydroxy-3-butenylglucosinolate in Brassica napus, suggesting its formation from desulpho-3-butenylglucosinolate and highlighting the role of specific chemical precursors in this process (Rossiter, James, & Atkins, 1990).

  • Metabolic Pathways in Different Cultivars : Josefsson's 1971 study focuses on the differences in glucosinolate metabolism between Brassica napus cultivars. The research identifies metabolic blocks in the synthesis of 2-hydroxy-3-butenylglucosinolate, providing insights into the plant's biochemical pathways (Josefsson, 1971).

  • Enzymatic Interaction Studies : Petroski (1986) investigated the interactions of thioglucoside glucohydrolase and epithiospecifier protein in converting 2-hydroxy-3-butenylglucosinolate, revealing the stereoselectivity of these enzymatic processes (Petroski, 1986).

Applications in Plant Defense and Ecology

  • Role in Plant Defense Mechanisms : The study by Moyes et al. (2000) on wild populations of Brassica oleracea highlights the role of 2-hydroxy-3-butenylglucosinolate in plant defense against herbivores. This research provides evidence of its ecological significance (Moyes, Collin, Britton, & Raybould, 2000).

Chemical Synthesis and Derivatives

  • Synthesis of Derivatives : Leoni, Felluga, and Palmieri (1993) describe the production of 2-hydroxy-3-butenyl cyanide from 2-hydroxy-3-butenylglucosinolate using immobilized myrosinase. This demonstrates the potential for synthesizing valuable derivatives (Leoni, Felluga, & Palmieri, 1993).

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+/t5-,6-,8-,9+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHSVHWQEVDFQT-QSKOKFRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H](C/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021966
Record name 2(S)-Hydroxy-3-butenylglucosinolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19237-18-4
Record name Epiprogoitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019237184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(S)-Hydroxy-3-butenylglucosinolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(S)-Hydroxy-3-butenylglucosinolate
Reactant of Route 2
2(S)-Hydroxy-3-butenylglucosinolate
Reactant of Route 3
2(S)-Hydroxy-3-butenylglucosinolate
Reactant of Route 4
2(S)-Hydroxy-3-butenylglucosinolate
Reactant of Route 5
2(S)-Hydroxy-3-butenylglucosinolate
Reactant of Route 6
2(S)-Hydroxy-3-butenylglucosinolate

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